Nampt activator-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nampt activator-3 is a small molecule that activates nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the nicotinamide adenine dinucleotide salvage pathway. This compound has garnered significant attention due to its potential neuroprotective properties and its role in increasing intracellular levels of nicotinamide adenine dinucleotide, which is crucial for various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nampt activator-3 involves the condensation of nicotinamide with phosphoribosyl pyrophosphate to generate nicotinamide mononucleotide. This reaction requires the hydrolysis of an adenosine triphosphate molecule to phosphorylate the enzyme . The optimization of the compound involves the use of various organic molecules with diverse functional groups and carbon skeletons .

Industrial Production Methods: Industrial production of this compound typically involves high-throughput screening of biochemical assays to identify lead compounds. The compounds are then optimized through structural modifications and evaluated using purified recombinant enzymes .

Chemical Reactions Analysis

Types of Reactions: Nampt activator-3 primarily undergoes condensation reactions, where nicotinamide is condensed with phosphoribosyl pyrophosphate to form nicotinamide mononucleotide . This reaction is catalyzed by nicotinamide phosphoribosyltransferase and requires adenosine triphosphate hydrolysis .

Common Reagents and Conditions: The common reagents used in these reactions include nicotinamide, phosphoribosyl pyrophosphate, and adenosine triphosphate . The reaction conditions typically involve the presence of nicotinamide phosphoribosyltransferase and optimal pH and temperature settings to facilitate the condensation process .

Major Products: The major product formed from these reactions is nicotinamide mononucleotide, which is subsequently converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase .

Scientific Research Applications

Nampt activator-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the nicotinamide adenine dinucleotide salvage pathway and its role in cellular metabolism . In biology, it is used to investigate the neuroprotective effects of nicotinamide adenine dinucleotide-boosting agents . In medicine, this compound has shown potential in the treatment of neurodegenerative diseases, metabolic syndrome, and cancer . In industry, it is used in the development of novel therapeutic agents targeting nicotinamide phosphoribosyltransferase .

Mechanism of Action

Nampt activator-3 exerts its effects by activating nicotinamide phosphoribosyltransferase, which catalyzes the condensation of nicotinamide with phosphoribosyl pyrophosphate to form nicotinamide mononucleotide . This activation increases intracellular levels of nicotinamide adenine dinucleotide, leading to subsequent metabolic and transcriptional reprogramming . The molecular targets involved include the enzyme nicotinamide phosphoribosyltransferase and the nicotinamide adenine dinucleotide salvage pathway .

Comparison with Similar Compounds

Nampt activator-3 is unique in its ability to effectively increase intracellular levels of nicotinamide adenine dinucleotide without overt toxicity . Similar compounds include SBI-797812, which also activates nicotinamide phosphoribosyltransferase and increases nicotinamide adenine dinucleotide levels . Another similar compound is P7C3, which promotes neurogenesis and enhances cognition . this compound stands out due to its strong neuroprotective efficacy and potential in treating neurodegenerative diseases .

Properties

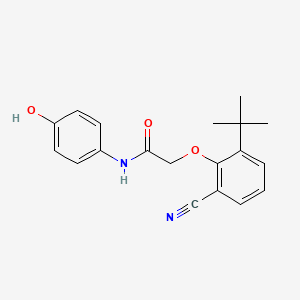

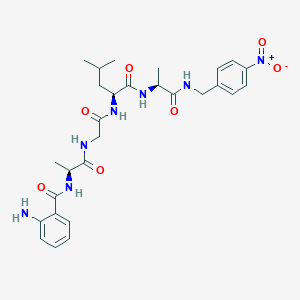

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-(2-tert-butyl-6-cyanophenoxy)-N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,3)16-6-4-5-13(11-20)18(16)24-12-17(23)21-14-7-9-15(22)10-8-14/h4-10,22H,12H2,1-3H3,(H,21,23) |

InChI Key |

VKGWHNRIOPYZTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)

![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)

![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)

![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)